5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide
Description
5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide is a brominated furan carboxamide derivative characterized by a furan ring substituted with a bromine atom at position 5 and an amide group at position 2. The amide nitrogen is further functionalized with a 2,3-dimethoxy-2-methylpropyl substituent. This structural motif confers unique physicochemical properties, such as enhanced polarity due to the methoxy groups and steric bulk from the branched alkyl chain.
Properties
IUPAC Name |
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4/c1-11(16-3,7-15-2)6-13-10(14)8-4-5-9(12)17-8/h4-5H,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAHZJUOOWYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Biological Studies: Used in studies to understand the interaction of furan derivatives with biological targets.
Industrial Applications: Employed in the synthesis of more complex organic molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets in bacterial cells, leading to the disruption of essential biological processes. The exact molecular pathways are still under investigation, but it is believed to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound and its analogs:
Key Observations:
- Polarity : The target compound’s 2,3-dimethoxy-2-methylpropyl group increases polarity compared to analogs with purely aliphatic (e.g., isobutyl ) or aromatic (e.g., 2-isopropylphenyl ) substituents. This may improve aqueous solubility.
- Steric Effects : The branched 2-methylpropyl chain in the target compound provides moderate steric hindrance, intermediate between the compact isobutyl group and the bulky 2-isopropylphenyl group .
- Biological Relevance : The benzo[b]thiophen-containing analog demonstrates activity against G-quadruplex DNA, suggesting that brominated furan carboxamides may share nucleic acid-targeting capabilities.
Biological Activity
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the furan ring and an amide functional group at the 2-position. Its molecular formula is C_{12}H_{16}BrN_{1}O_{3}, with a molecular weight of approximately 306.15 g/mol. The presence of the dimethoxy side chains contributes to its unique reactivity and biological properties.
Research indicates that 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide exhibits antibacterial and antifungal properties. The proposed mechanism involves interactions with specific molecular targets in bacterial cells, disrupting essential biological processes such as cell wall synthesis. Although the precise molecular pathways are still under investigation, it is believed that the compound inhibits key enzymes associated with these processes .
Biological Activity Data
The biological activity of this compound has been evaluated against various bacterial strains, particularly multidrug-resistant pathogens. The following table summarizes key findings from recent studies:
| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Acinetobacter baumannii | 18 | 50 | 100 |
| Klebsiella pneumoniae | 15 | 40 | 80 |
| Escherichia coli | 14 | 30 | 60 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | 20 | 40 |
These results indicate that the compound shows significant antibacterial activity, particularly against Acinetobacter baumannii, which is known for its resistance to multiple antibiotics .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Antibacterial Efficacy Against NDM-positive Bacteria : A study demonstrated that 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide exhibited excellent activity against NDM-positive strains of A. baumannii when compared to standard antibiotics like meropenem. The compound's ability to restore meropenem efficacy against resistant strains was notable .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound forms stable interactions with the active sites of bacterial enzymes involved in cell wall synthesis. This supports its potential as a lead compound for developing new antibacterial agents targeting resistant pathogens .
Applications in Research
The unique properties of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide make it a valuable candidate for further research in several areas:
- Medicinal Chemistry : Its potential as an antibacterial agent positions it as a candidate for developing new treatments for infections caused by resistant bacteria.
- Biological Studies : Ongoing research aims to better understand its interactions with biological targets and its overall mechanism of action.
- Industrial Applications : The compound can be utilized in synthesizing more complex organic molecules relevant in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
